molecular formula C21H17FN4O3 B2894021 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941264-02-4

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Numéro de catalogue: B2894021
Numéro CAS: 941264-02-4
Poids moléculaire: 392.39
Clé InChI: YBCOISJXTUGWQK-VMPITWQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS: 941010-23-7) is a heterocyclic molecule featuring a 1,3-oxazole core with three key substituents:

  • Position 2: An (E)-configured ethenyl group linked to a 4-fluorophenyl ring.
  • Position 4: A cyano (-CN) group.
  • Position 5: A piperazinyl moiety substituted with a furan-2-carbonyl group.

The compound’s molecular formula is C24H19FN5O3, with a calculated molecular weight of 444.45 g/mol. The furan-2-carbonyl substituent distinguishes it from benzoyl-based analogs, offering unique electronic and steric properties .

Propriétés

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-2-1-13-28-18/h1-8,13H,9-12H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOISJXTUGWQK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel synthetic molecule with potential therapeutic applications. Its unique structure combines various pharmacophores that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Ethenyl linkage : Provides rigidity and spatial orientation for interaction with biological targets.
  • Furan and piperazine moieties : Known for their roles in drug design due to their ability to form hydrogen bonds and interact with various receptors.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted that fluorinated derivatives possess varying degrees of antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

PathogenMinimum Inhibitory Concentration (MIC)Comparison with Kanamycin
Pseudomonas aeruginosa5.6 µM1.3-fold lower
Staphylococcus aureusModerate activity-
Bacillus subtilisModerate activity-

The compound's efficacy against Pseudomonas aeruginosa suggests a promising avenue for further development as an antibacterial agent.

The mechanism underlying the antibacterial activity appears to be linked to the inhibition of essential bacterial enzymes. For instance, studies have shown that the compound acts as a potent inhibitor of the enzyme ecKAS III, which is crucial in the fatty acid synthesis pathway in bacteria . The half-maximal inhibitory concentration (IC50) was reported at 5.6 µM, indicating strong inhibitory potential.

Case Studies

One notable case study involved the synthesis and testing of related compounds that demonstrated significant antibacterial effects. The synthesized compounds were evaluated for their MIC values against various bacterial strains, revealing that modifications in the chemical structure—such as the introduction of electron-withdrawing groups like fluorine—enhanced their activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound belongs to a class of 1,3-oxazole derivatives with piperazinyl-acyl substituents. Below is a comparison with structurally related analogs (Table 1):

Table 1: Structural Comparison of Key Analogs
Compound Name R1 (Acyl Group) R2 (Oxazole Substituent) Molecular Weight (g/mol) logP Notable Properties/Activity
Target Compound Furan-2-carbonyl 4-Fluorophenyl ethenyl 444.45 (calculated) ~3.8* Unique heterocyclic acylation
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl 433.40 4.1 Enhanced lipophilicity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl 433.40 4.0 Steric hindrance at ortho position
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl 4-Fluorophenyl ethenyl 436.87 4.3 Increased electrophilicity (Cl)
2-[2-(4-Fluorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 3-Methylbenzoyl 4-Fluorophenyl ethenyl 416.45 4.1 Hydrophobic interactions (methyl)
2-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile Thiophene-2-carbonyl 3,4-Dimethoxyphenyl ethenyl 478.55 ~4.2 Enhanced π-stacking (thiophene)

*Estimated based on substituent contributions.

Impact of Substituents on Physicochemical Properties

The oxygen atom in furan may engage in hydrogen bonding. Fluorobenzoyl (4 and 5): Fluorine’s electron-withdrawing effect increases stability and membrane permeability but reduces solubility. Thiophene-2-carbonyl (20): Sulfur’s larger atomic radius enhances π-stacking interactions, which may improve binding to aromatic protein residues.

Oxazole Substituent (R2): 4-Fluorophenyl ethenyl: The (E)-configured ethenyl group provides rigidity and conjugation, favoring planar interactions with biological targets. Fluorine enhances metabolic stability.

logP Trends :

  • Fluorinated benzoyl derivatives (4, 5) exhibit higher logP (~4.0–4.3) due to hydrophobicity.
  • The target compound’s furan-2-carbonyl group lowers logP (~3.8), suggesting improved aqueous solubility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.